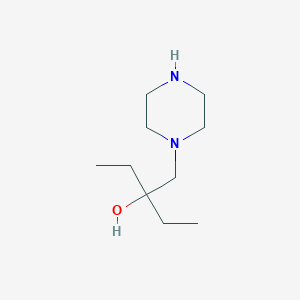
Triisopropoxyerbium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C9H21ErO3 . It is a coordination complex where erbium is bonded to three isopropoxide groups. This compound is known for its sensitivity to air and moisture and is typically used in research settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triisopropoxyerbium can be synthesized through the reaction of erbium chloride with isopropanol in the presence of a base. The reaction typically proceeds as follows: [ \text{ErCl}_3 + 3 \text{(CH}_3\text{)CHOH} \rightarrow \text{Er(OCH(CH}_3\text{)}_2\text{)}_3 + 3 \text{HCl} ]
Industrial Production Methods
The compound is usually produced in small quantities for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Triisopropoxyerbium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form erbium oxide.
Hydrolysis: Reacts with water to form erbium hydroxide and isopropanol.
Substitution: The isopropoxide groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Hydrolysis: Occurs readily in the presence of moisture.
Substitution: Can be achieved using various ligands under controlled conditions.
Major Products Formed
Oxidation: Erbium oxide (Er2O3)
Hydrolysis: Erbium hydroxide (Er(OH)3) and isopropanol
Substitution: Various erbium complexes depending on the substituting ligand
Wissenschaftliche Forschungsanwendungen
Triisopropoxyerbium has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other erbium compounds.
Materials Science: Employed in the preparation of erbium-doped materials for optical applications.
Catalysis: Acts as a catalyst in certain organic reactions.
Nanotechnology: Utilized in the synthesis of erbium-containing nanoparticles .
Wirkmechanismus
The mechanism of action of triisopropoxyerbium involves its ability to coordinate with various ligands and participate in chemical reactions. The isopropoxide groups can be easily replaced, allowing the compound to form new complexes. This property makes it useful in catalysis and materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Erbium (III) chloride (ErCl3)
- Erbium (III) oxide (Er2O3)
- Erbium (III) acetate (Er(C2H3O2)3)
Uniqueness
Triisopropoxyerbium is unique due to its specific coordination with isopropoxide groups, which imparts distinct reactivity and solubility properties compared to other erbium compounds. This makes it particularly useful in applications requiring precise control over the coordination environment of erbium .
Eigenschaften
Molekularformel |
C9H24ErO3 |
|---|---|
Molekulargewicht |
347.54 g/mol |
IUPAC-Name |
erbium;propan-2-ol |
InChI |
InChI=1S/3C3H8O.Er/c3*1-3(2)4;/h3*3-4H,1-2H3; |
InChI-Schlüssel |
VMFGGXDOTIEBJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O.CC(C)O.CC(C)O.[Er] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate](/img/structure/B13827227.png)

![Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)](/img/structure/B13827232.png)

![Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13827237.png)


![disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate](/img/structure/B13827261.png)




![(2S,3R,4R,5R,6S)-2-methyl-6-[(2S,3S,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13827283.png)
